4-methoxy-1-(methylsulfonyl)-1H-indole
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Overview
Description
4-Methoxy-1-(methylsulfonyl)-1H-indole is an organic compound belonging to the indole family. Indoles are heterocyclic compounds that play a significant role in various biological processes and are found in many natural products and pharmaceuticals. The presence of a methoxy group and a methylsulfonyl group in this compound makes it unique and potentially useful in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-1-(methylsulfonyl)-1H-indole typically involves the introduction of the methoxy and methylsulfonyl groups onto the indole ring. One common method involves the reaction of 4-methoxyindole with a methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-1-(methylsulfonyl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The methylsulfonyl group can be reduced to a methylthiol group.
Substitution: The methoxy and methylsulfonyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst.
Major Products Formed
Oxidation: 4-Hydroxy-1-(methylsulfonyl)-1H-indole
Reduction: 4-Methoxy-1-(methylthiol)-1H-indole
Substitution: Various substituted indoles depending on the nucleophile used.
Scientific Research Applications
4-Methoxy-1-(methylsulfonyl)-1H-indole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-methoxy-1-(methylsulfonyl)-1H-indole involves its interaction with specific molecular targets. The methoxy and methylsulfonyl groups can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-1-naphthol: Another methoxy-substituted compound with different structural features.
(1S)-1-{[(4’-methoxy-1,1’-biphenyl-4-yl)sulfonyl]amino}-2-methylpropylphosphonic acid: A compound with a similar methoxy and sulfonyl functional group but different core structure.
Uniqueness
4-Methoxy-1-(methylsulfonyl)-1H-indole is unique due to its specific combination of functional groups on the indole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
88131-67-3 |
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Molecular Formula |
C10H11NO3S |
Molecular Weight |
225.27 g/mol |
IUPAC Name |
4-methoxy-1-methylsulfonylindole |
InChI |
InChI=1S/C10H11NO3S/c1-14-10-5-3-4-9-8(10)6-7-11(9)15(2,12)13/h3-7H,1-2H3 |
InChI Key |
XSADGTZEFMKWAF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C=CN2S(=O)(=O)C |
Origin of Product |
United States |
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